5-Chloro-2-adamantanone

Descripción general

Descripción

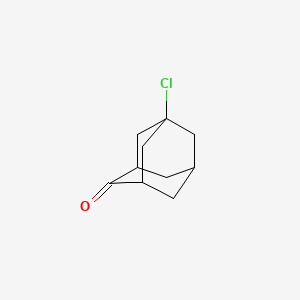

5-Chloro-2-adamantanone is an organic compound with the molecular formula C10H13ClO. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is characterized by the presence of a chlorine atom and a ketone group attached to the adamantane framework. This unique structure imparts specific chemical properties and reactivity to this compound, making it a valuable compound in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Chloro-2-adamantanone can be synthesized through several methods. One common approach involves the chlorination of 2-adamantanone. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

2-Adamantanone+Cl2→this compound

The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure high selectivity for the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-adamantanone undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted adamantanones with various functional groups replacing the chlorine atom.

Reduction: 5-Chloro-2-adamantan-2-ol (secondary alcohol).

Oxidation: This compound derivatives with higher oxidation states, such as carboxylic acids.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Chloro-2-adamantanone has garnered attention for its potential therapeutic applications, particularly in antiviral and antibacterial research.

Antiviral Activity

Recent studies have indicated that derivatives of adamantanone exhibit antiviral properties, particularly against influenza viruses. The introduction of chlorine at the 5-position may enhance the compound's interaction with viral proteins, potentially improving efficacy as an antiviral agent.

| Study | Findings |

|---|---|

| Demonstrated potential as an antiviral agent against various strains of influenza. | |

| Suggested modifications to adamantanone derivatives can optimize antiviral activity. |

Antibacterial Properties

The compound has also been explored for its antibacterial effects. Research indicates that halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered binding affinity to bacterial targets.

| Study | Findings |

|---|---|

| Exhibited significant antibacterial activity against Gram-positive bacteria. | |

| Suggested structural modifications could lead to stronger antibacterial agents. |

Material Science Applications

This compound is being investigated for its role in developing organic ferroelectric materials, which are crucial for modern electronic devices.

Ferroelectric Properties

Research has shown that the introduction of halogen atoms into adamantanone structures can influence their ferroelectric characteristics. The solvent-selective effect observed in related compounds suggests that 5-chloro derivatives may be engineered to optimize their physical performance.

| Property | Value |

|---|---|

| Second Harmonic Generation (SHG) Response | Enhanced through solvent manipulation |

| Piezoelectric Coefficient | Potentially improved with specific solvent conditions |

Case Study: Solvent Effects on Crystallization

A study demonstrated that varying the solvent used during crystallization could lead to different crystal phases of adamantanone derivatives, affecting their ferroelectric properties significantly.

| Solvent Type | Crystal Phase | SHG Response |

|---|---|---|

| Ethanol | Orthorhombic | Higher SHG response observed |

| Ethyl Acetate | Monoclinic | Lower SHG response observed |

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules.

Synthetic Routes

The compound can be synthesized through various methods, including halogenation reactions of adamantanones or through multi-step synthetic pathways involving other functional groups.

Applications in Synthesis

- Used as a building block for synthesizing biologically active compounds.

- Important intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-adamantanone involves its interaction with specific molecular targets and pathways. The chlorine atom and ketone group contribute to its reactivity and ability to form stable complexes with various biomolecules. In biological systems, the compound may inhibit or modulate enzyme activity by binding to active sites or altering protein conformation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-Adamantanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

5-Bromo-2-adamantanone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

2-Methyleneadamantane: Contains a methylene group instead of a ketone, resulting in different chemical properties and reactivity.

Uniqueness of 5-Chloro-2-adamantanone

This compound is unique due to the presence of both a chlorine atom and a ketone group, which impart distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations and form stable complexes with biomolecules makes it a valuable compound in research and industrial applications .

Actividad Biológica

5-Chloro-2-adamantanone is a compound belonging to the adamantane family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its analgesic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its adamantane structure, which consists of a bicyclic framework. The presence of a chlorine atom at the 5-position and a ketone functional group at the 2-position contributes to its unique chemical reactivity and biological profile.

Analgesic Properties

Recent studies have demonstrated that this compound exhibits significant analgesic properties. In a study evaluating various adamantane derivatives, it was found that this compound displayed outstanding antinociceptive effects in the mouse abdominal constriction test. Notably, it showed efficacy at low doses (3 mg/kg), outperforming several other tested compounds, including BBG (a known analgesic) at similar dosages .

Table 1: Analgesic Activity of this compound in Mice

| Treatment | Dose (mg/kg) | No. of Mice | No. of Writhes (30 min) | No. of Writhes (60 min) |

|---|---|---|---|---|

| Control | - | 12 | 30.4 ± 2.9 | 33.1 ± 2.2 |

| This compound | 3 | 12 | 16.5 ± 2.3** | 19.3 ± 3.1** |

| Naxolone | 1 | 8 | 28.3 ± 3.2 | 31.9 ± 2.5 |

| SR-141716A | 1.5 | 8 | 33.7 ± 3.6 | 32.6 ± 2.4 |

Significant differences indicated by P < 0.01 compared to control group .

The mechanism underlying the analgesic effect of this compound appears to be distinct from traditional opioid or cannabinoid pathways. Research indicates that this compound does not interact directly with opioid or cannabinoid receptors but instead inhibits P2X7 receptor-mediated glutamate release in rat cerebrocortical synaptosomes . This inhibition may contribute to its antinociceptive properties by affecting calcium-dependent exocytotic processes.

Case Studies and Experimental Findings

In addition to its analgesic effects, further studies are ongoing to elucidate additional pharmacological properties and potential therapeutic applications of this compound:

- In vitro Studies : Experiments have shown that the compound interferes with P2X7 receptor functions, suggesting potential roles in treating neuropathic pain and neurodegenerative diseases .

- Comparative Analysis : When compared with other adamantane derivatives, such as those tested for anti-inflammatory effects, it was noted that while some derivatives exhibited anti-inflammatory properties, this compound did not show significant anti-inflammatory activity .

Potential Applications

Given its unique mechanism of action and favorable safety profile observed in preliminary studies, this compound may hold promise for developing new analgesics with reduced side effects compared to conventional pain medications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2-adamantanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of chloro-adamantanone derivatives often involves halogenation of 2-adamantanone. For example, fluorination of 2-adamantanone using Selectfluor in acetonitrile under catalytic conditions is a validated approach . Adapting this method for chlorination may require reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction optimization (solvent choice, temperature, and stoichiometry) is critical: polar aprotic solvents (e.g., DMF) and controlled temperatures (0–25°C) minimize side reactions. Purification via recrystallization or column chromatography is recommended to isolate high-purity product.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹³C NMR : The carbonyl carbon (C=O) in 2-adamantanone typically appears at ~215 ppm. Chlorination at the 5-position shifts adjacent carbons due to electron-withdrawing effects, with deshielding observed in carbons C4 and C5.

- ¹H NMR : Adamantane protons resonate between 1.5–2.5 ppm. Chlorination reduces symmetry, splitting signals into distinct multiplets.

- IR : The C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~550–600 cm⁻¹) are diagnostic. Compare with 2-adamantanone to confirm substitution .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and bases.

- Waste Disposal : Collect halogenated waste separately and neutralize with alkaline solutions (e.g., NaOH) before disposal .

Advanced Research Questions

Q. How does the reactivity of this compound in nucleophilic substitution compare to other bridgehead halides?

- Methodological Answer : In competition experiments with Me₃Sn⁻ ions in liquid ammonia, 1-chloroadamantane reacts 5.3× faster than this compound. The carbonyl group in this compound reduces electrophilicity at the bridgehead carbon via resonance stabilization, slowing SN2-like mechanisms. To resolve reactivity discrepancies, use kinetic studies (e.g., UV-Vis monitoring) and DFT calculations to map transition states .

Q. What crystallographic challenges arise in characterizing this compound, and how can polymorphism affect data interpretation?

- Methodological Answer : Adamantanone derivatives often exhibit polymorphism due to rigid cage structures. For 2-adamantanone, orthorhombic (stable) and monoclinic (metastable) phases have distinct lattice parameters (e.g., V/Z = 198.8 ų vs. 202.0 ų) . For this compound, use high-pressure XRD and differential scanning calorimetry (DSC) to identify polymorphs. Resolve phase contradictions by annealing samples at 150°C for 24 hours to stabilize the dominant form.

Q. How can contradictory kinetic data in halogenation reactions of adamantanones be reconciled?

- Methodological Answer : Contradictions often stem from solvent polarity or radical intermediates. For example, photostimulated reactions with Me₃Sn⁻ ions proceed via an SRN1 mechanism, generating adamantyl radicals. Use radical traps (e.g., TEMPO) and ESR spectroscopy to confirm intermediate formation. Compare results under inert (N₂) vs. aerobic conditions to assess oxygen’s role in side reactions .

Q. Data Analysis & Experimental Design

Q. What statistical methods are suitable for analyzing substituent effects on adamantanone reactivity?

- Methodological Answer : Apply Hammett or Swain-Lupton parameters to quantify electronic effects. For steric effects, use molecular volume calculations (e.g., via DFT) and correlate with rate constants. Multivariate regression models can disentangle competing factors. Validate models using leave-one-out cross-validation (LOOCV) .

Q. How to design a comparative study on the thermal stability of this compound vs. its fluoro analogue?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to determine decomposition points.

- DSC : Measure melting points and phase transitions.

- Computational Modeling : Calculate bond dissociation energies (BDEs) for C-Cl vs. C-F bonds using Gaussian or ORCA software. Cross-reference with experimental data to explain stability trends .

Propiedades

IUPAC Name |

5-chloroadamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEOUSFBWXVGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80319081 | |

| Record name | 5-Chloro-2-adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20098-17-3 | |

| Record name | 20098-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.